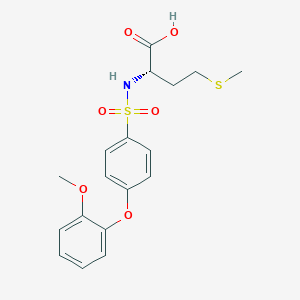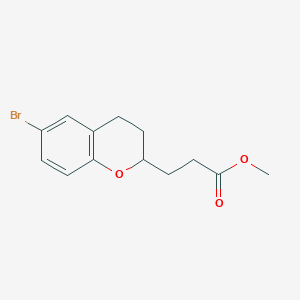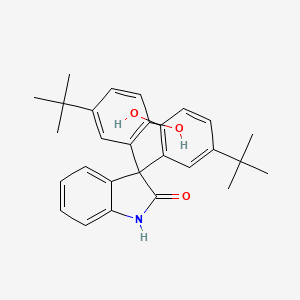
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by the presence of two tert-butyl groups and two hydroxyphenyl groups attached to an indolin-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including condensation reactions and cyclization to form the indolin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxy groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares similar structural features but lacks the indolin-2-one core.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Contains similar hydroxyphenyl groups but has a different core structure.
Uniqueness
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one is unique due to its indolin-2-one core, which imparts distinct chemical and physical properties. This core structure allows for unique interactions and applications that are not possible with similar compounds lacking this feature.
Eigenschaften
Molekularformel |
C28H31NO3 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
3,3-bis(5-tert-butyl-2-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C28H31NO3/c1-26(2,3)17-11-13-23(30)20(15-17)28(19-9-7-8-10-22(19)29-25(28)32)21-16-18(27(4,5)6)12-14-24(21)31/h7-16,30-31H,1-6H3,(H,29,32) |
InChI-Schlüssel |
OQKFAERNYSHXPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C2(C3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


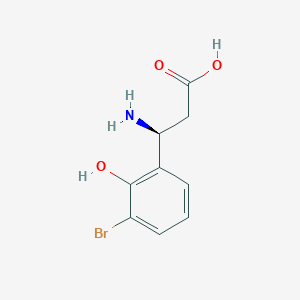
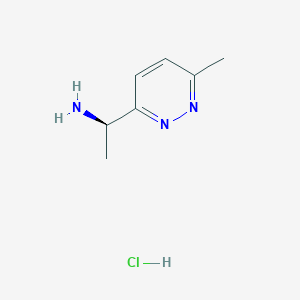


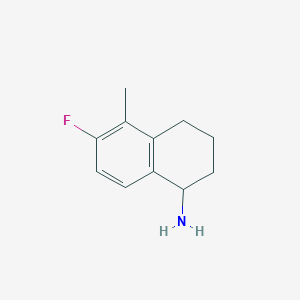
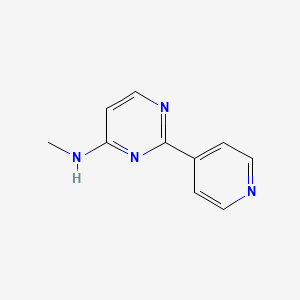
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
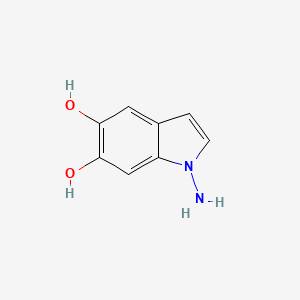

![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
